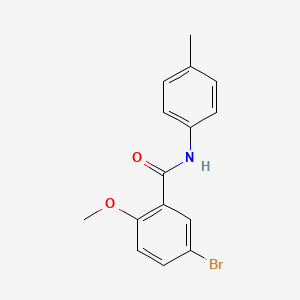
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide, also known as BML-190, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-190 is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various inflammatory and immune-related diseases. In
Wirkmechanismus
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been implicated in various inflammatory and immune-related diseases, and the inhibition of CB2 receptors has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide works by binding to the CB2 receptor and preventing its activation by endogenous cannabinoids, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects in animal models of inflammatory and immune-related diseases. Several studies have shown that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide can effectively reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide may have significant therapeutic potential in the treatment of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the CB2 receptor, which allows for more precise targeting of inflammatory and immune-related diseases. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide. One direction is to explore its potential therapeutic applications in other inflammatory and immune-related diseases, such as asthma and inflammatory bowel disease. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide and to identify potential biomarkers for its therapeutic efficacy. Finally, the development of more effective synthesis methods and drug delivery systems for 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide could further enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide involves several steps, starting from the reaction between 4-methylbenzoic acid and 2-bromoanisole to form 4-methoxy-2-bromo-1-methylbenzene. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form 4-methylphenyl-2-methoxy-5-bromobenzene. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases, including arthritis, multiple sclerosis, and cancer. Several studies have shown that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide can effectively reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide may have significant therapeutic potential in the treatment of these diseases.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(16)5-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZGHQJQDQDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

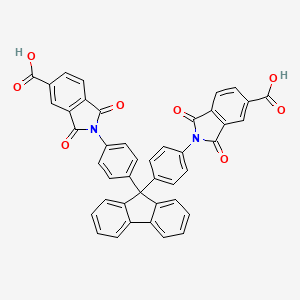
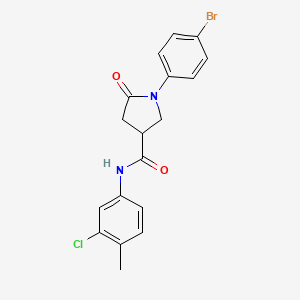
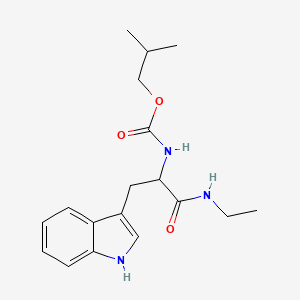

![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
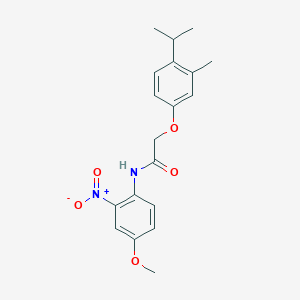
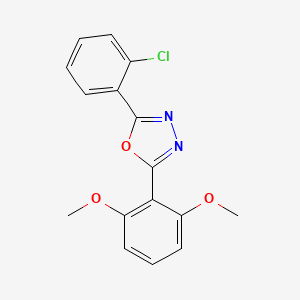
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)

![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)